2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzodiazole ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable sulfur donor under acidic conditions.
Attachment of the Sulfanyl Group: The benzodiazole ring is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.
Coupling with Dimethoxyphenyl Acetamide: The final step involves coupling the benzodiazole-sulfanyl intermediate with 3,4-dimethoxyphenyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the benzodiazole ring can be reduced to amines using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydride, lithium diisopropylamide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and DNA.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting its function, while the sulfanyl group can form covalent bonds with thiol groups in proteins, altering their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity to its targets through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
Uniqueness
The presence of both the benzodiazole ring and the dimethoxyphenyl group in 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE provides a unique combination of electronic and steric properties. This makes it particularly effective in binding to specific molecular targets and exhibiting distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C17H17N3O3S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-22-14-8-7-11(9-15(14)23-2)18-16(21)10-24-17-19-12-5-3-4-6-13(12)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
VQXRCWGSILNEJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2)OC |
Origin of Product |
United States |
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